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Compound Name: (5-chloro-1H-indol-2-yl)methanol

Cat. No.: B2774249 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of (5-chloro-1H-indol-2-
yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
(5-chloro-1H-indol-2-yl)methanol is a halogenated indole derivative of significant interest in

medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active

compounds. Unambiguous structural confirmation and purity assessment are paramount for its

application in research and development. This technical guide provides a comprehensive

analysis of the core spectroscopic data required for the definitive characterization of this

molecule. As a self-validating framework, this document integrates predictive data based on

established chemical principles with detailed, field-proven protocols for data acquisition. We will

explore Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-

Resolution Mass Spectrometry (HRMS) data, explaining the causal relationships between the

molecular structure and its spectral output.

The (5-chloro-1H-indol-2-yl)methanol Molecule:
Structure and Significance
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous

natural products and synthetic drugs. The introduction of a chlorine atom at the C5 position and
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a hydroxymethyl group at the C2 position functionalizes the core, providing vectors for further

synthetic modification or for modulating biological activity. Accurate characterization is the

foundational step upon which all subsequent research is built.

The molecular structure and standard atom numbering for (5-chloro-1H-indol-2-yl)methanol
are presented below. This numbering system will be used throughout this guide for spectral

assignments.

Caption: Molecular structure of (5-chloro-1H-indol-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Analysis: Interpretation and Rationale
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. For (5-chloro-
1H-indol-2-yl)methanol, the spectrum is defined by signals from the indole N-H, the aromatic

protons on the benzene and pyrrole rings, and the aliphatic protons of the hydroxymethyl

group. The electron-withdrawing nature of the chlorine atom at C5 significantly influences the

chemical shifts of adjacent protons, serving as a key diagnostic feature.[1]

Expert Insight: The N-H proton signal is typically broad due to quadrupole broadening from the

¹⁴N nucleus and chemical exchange with the solvent. Its chemical shift is highly sensitive to

solvent and concentration.[1] The protons on the chlorinated benzene ring (H4, H6, H7) exhibit

a predictable splitting pattern based on their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

N1-H ~11.5 br s -

Acidic proton,
broad due to
quadrupole
coupling and
exchange.

H7 ~7.55 d J = 8.7

Ortho coupling to

H6. Deshielded

by proximity to

the pyrrole ring.

H4 ~7.65 d J = 2.0

Meta coupling to

H6. Deshielded

by the

anisotropic effect

of the C5-Cl

bond.

H6 ~7.10 dd J = 8.7, 2.0

Ortho coupling to

H7 and meta

coupling to H4.

H3 ~6.40 s -

Proton on the

electron-rich

pyrrole ring.

C8-H₂ ~4.70 s -

Methylene

protons adjacent

to an aromatic

ring and an

oxygen atom.

| O9-H | ~5.20 | t | ~5.5 | Hydroxyl proton, often exchanges with water; coupling to CH₂ may be

observed. |
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¹³C NMR Analysis: Interpretation and Rationale
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical

shifts are influenced by hybridization, substituent effects, and aromaticity. The carbon attached

to the chlorine (C5) and the carbons of the pyrrole ring (C2, C3) are particularly diagnostic.[1]

Expert Insight: The C2 carbon, being attached to both the heteroaromatic nitrogen and the

hydroxymethyl group, is expected to be significantly downfield. The C5 carbon, directly bonded

to chlorine, will also have a characteristic chemical shift around 125 ppm.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 ~140.0
Attached to
electronegative N and the
C8-O9 group.

C7a ~135.5
Bridgehead carbon adjacent to

nitrogen.

C3a ~129.0 Bridgehead carbon.

C5 ~125.5
Directly attached to the

electronegative chlorine atom.

C4 ~122.0
Aromatic carbon, influenced by

adjacent C5-Cl.

C6 ~120.5 Aromatic carbon.

C7 ~113.0
Aromatic carbon shielded by

the inductive effect of N1.

C3 ~101.5
Electron-rich carbon on the

pyrrole ring.

| C8 (CH₂) | ~58.0 | Aliphatic carbon attached to an oxygen atom. |
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Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data. Trustworthiness is established by

using an internal standard for accurate chemical shift referencing.

Sample Preparation: Accurately weigh 5-10 mg of (5-chloro-1H-indol-2-yl)methanol and

dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm). For DMSO-d₆, the residual solvent peak at δ ~2.50 ppm can also be used for

referencing.[2]

Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to

ensure adequate signal dispersion.

¹H NMR Acquisition:

Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform

automated or manual shimming to optimize magnetic field homogeneity.

Acquisition Parameters: Employ a standard single-pulse sequence (e.g., 'zg30'). Set the

spectral width to ~16 ppm, acquisition time to 2-4 seconds, and relaxation delay (D1) to 2-

5 seconds to allow for full relaxation of all protons.

¹³C NMR Acquisition:

Acquisition Parameters: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Set the

spectral width to ~240 ppm. A longer acquisition time and a larger number of scans (e.g.,

1024 or more) will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based

on its functional groups. For (5-chloro-1H-indol-2-yl)methanol, key diagnostic peaks arise

from the O-H, N-H, C-H, C=C, C-O, and C-Cl bonds.
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Interpretation of Key Vibrational Modes
The high-frequency region of the IR spectrum (>2500 cm⁻¹) is dominated by stretching

vibrations of bonds to hydrogen. The O-H stretch of the alcohol and the N-H stretch of the

indole are the most prominent features here.

Expert Insight: The O-H stretching band is typically very broad (e.g., 3500-3200 cm⁻¹) due to

extensive hydrogen bonding.[3] The indole N-H stretch is generally sharper and appears

around 3400 cm⁻¹.[4] These two peaks may overlap. The aromatic C=C stretching vibrations in

the 1600-1450 cm⁻¹ region confirm the presence of the indole ring system.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (ν,
cm⁻¹)

Vibrational Mode Intensity Rationale

3500 - 3200
O-H stretch
(alcohol)

Strong, Broad
Characteristic of
hydrogen-bonded
hydroxyl groups.[5]

~3400 N-H stretch (indole) Medium, Sharp

Typical for the N-H

bond in the indole

ring.[4]

3100 - 3000 C-H stretch (aromatic) Medium

Confirms sp² C-H

bonds of the indole

ring.

2950 - 2850 C-H stretch (aliphatic) Medium

Confirms sp³ C-H

bonds of the CH₂

group.

1620 - 1450
C=C stretch

(aromatic)
Medium-Strong

Multiple bands

confirming the indole

aromatic system.[4]

~1220 C-O stretch (alcohol) Strong

Characteristic of a

primary alcohol C-O

bond.
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| ~800 | C-Cl stretch | Strong | Expected in the fingerprint region for an aryl chloride. |

Protocol for FT-IR Data Acquisition
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

preferred for its simplicity and minimal sample preparation. Place a small amount of the

crystalline sample directly onto the ATR crystal.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Data Processing: Perform an ATR correction if necessary and label the key peaks

corresponding to the functional groups.

High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio

(m/z), allowing for the unambiguous determination of its elemental formula. The fragmentation

pattern observed offers further structural confirmation.

Molecular Ion and Isotopic Pattern Analysis
The molecular formula of (5-chloro-1H-indol-2-yl)methanol is C₉H₈ClNO.[6] Its monoisotopic

mass is 181.02944 Da.

Expert Insight: A critical feature in the mass spectrum will be the isotopic signature of chlorine.

Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two

molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) with a

relative intensity ratio of approximately 3:1.[7] Observing this pattern is definitive proof of the

presence of one chlorine atom.

Table 4: Predicted HRMS Molecular Ion Data
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Ion Calculated m/z Description

[M]⁺ (³⁵Cl) 181.02944
Molecular ion containing
the ³⁵Cl isotope.

[M+2]⁺ (³⁷Cl) 183.02649
Molecular ion containing the

³⁷Cl isotope.

| Relative Intensity | ~3:1 | Characteristic isotopic abundance ratio for one chlorine atom. |

Predicted Fragmentation Pathway
Under ionization conditions (e.g., Electron Ionization), the molecular ion can fragment in

predictable ways. For this molecule, two primary fragmentation pathways are expected: alpha-

cleavage and dehydration.[7][8]

Alpha-Cleavage: The bond between the indole ring (C2) and the hydroxymethyl carbon (C8)

can break, leading to a stable 5-chloro-1H-indole radical cation.

Loss of Water (Dehydration): The molecular ion can lose a molecule of water (18 Da), a

common fragmentation pathway for alcohols.

[C₉H₈ClNO]⁺
m/z = 181/183

[C₈H₆ClN]⁺
m/z = 151/153

- •CH₂OH
(Alpha-Cleavage)

[C₉H₆ClN]⁺
m/z = 163/165

- H₂O
(Dehydration)

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathways for (5-chloro-1H-indol-2-yl)methanol.

Protocol for HRMS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

volatile solvent like methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray

Ionization - ESI, or Electron Ionization - EI).

Data Acquisition (ESI-TOF Example):

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire data in positive ion mode over a mass range of m/z 50-500.

Use an internal calibrant (lock mass) to ensure high mass accuracy throughout the run.

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the

theoretical mass to confirm the elemental composition. Analyze the isotopic pattern and

identify major fragment ions.

Summary of Spectroscopic Data
This table provides a consolidated overview of the key analytical data for (5-chloro-1H-indol-2-
yl)methanol.

Table 5: Consolidated Spectroscopic Data Summary
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Technique Parameter Key Expected Values

HRMS [M]⁺ (³⁵Cl) m/z 181.02944

Isotopic Pattern
M+2 peak at m/z 183.02649

(~33% intensity of M⁺)

¹H NMR N1-H ~11.5 ppm (br s)

Aromatic-H 7.65-7.10 ppm (d, dd)

CH₂-H ~4.70 ppm (s)

¹³C NMR Aromatic-C 140-101 ppm

**Aliphatic-C (CH₂) ** ~58.0 ppm

FT-IR O-H / N-H stretch 3500-3200 cm⁻¹ (broad/sharp)

C=C stretch 1620-1450 cm⁻¹

| | C-O stretch | ~1220 cm⁻¹ |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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